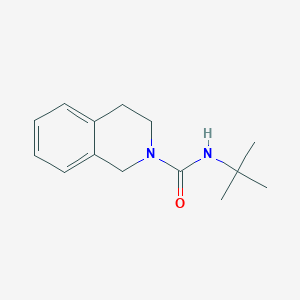![molecular formula C7H10ClF3O2S B2522369 [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride CAS No. 2248367-10-2](/img/structure/B2522369.png)
[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C7H10ClF3O2S and a molecular weight of 250.66 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride typically involves the introduction of a trifluoromethyl group to a cyclopentyl ring followed by the addition of a methanesulfonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used in oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals, particularly those requiring trifluoromethyl groups for enhanced metabolic stability and bioavailability.
Industry:
Agrochemicals: It is used in the synthesis of agrochemicals, where the trifluoromethyl group can enhance the efficacy and stability of the final product.
Mecanismo De Acción
The mechanism of action of [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: A simpler sulfonyl chloride without the trifluoromethyl group.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group but lacks the cyclopentyl ring.
Uniqueness:
Structural Features: The combination of a trifluoromethyl group and a cyclopentyl ring attached to a methanesulfonyl chloride group makes [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride unique.
Reactivity: The presence of the trifluoromethyl group can enhance the compound’s reactivity and stability compared to similar compounds.
Propiedades
IUPAC Name |
[1-(trifluoromethyl)cyclopentyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O2S/c8-14(12,13)5-6(7(9,10)11)3-1-2-4-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFGEDDMRGAOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
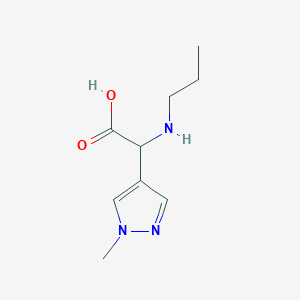
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)
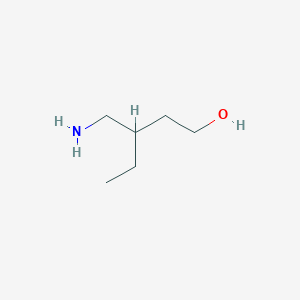
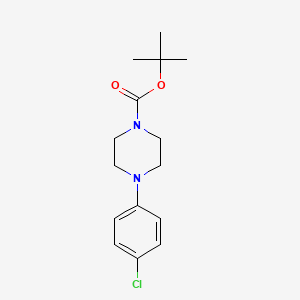
![2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide](/img/structure/B2522296.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2522297.png)
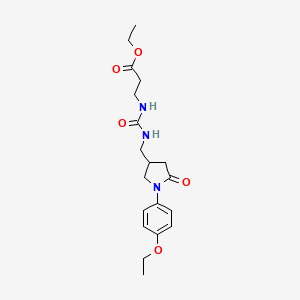
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2522300.png)
![Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B2522301.png)
![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522303.png)
![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)
![4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2522305.png)
![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522307.png)
